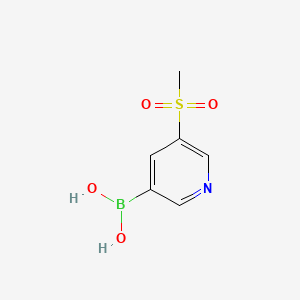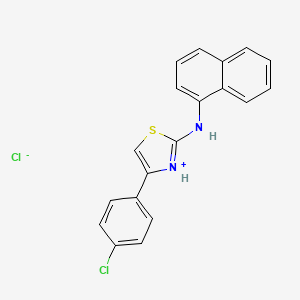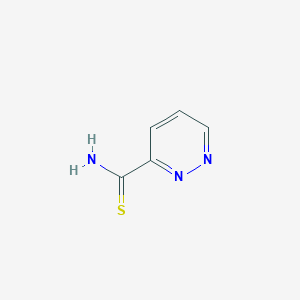
5-(Methylsulphonyl)pyridine-3-boronic acid
Übersicht
Beschreibung
5-(Methylsulphonyl)pyridine-3-boronic acid (MSPB) is an organoboron compound that has been widely studied due to its potential applications in organic synthesis and medicinal chemistry. It is a highly versatile compound that has been used in a variety of reactions and processes. In addition to its synthetic applications, MSPB has also been studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
5-(Methylsulphonyl)pyridine-3-boronic acid and its derivatives play a critical role in the selective synthesis of complex molecular structures. For example, it has been utilized in the one-pot synthesis of trisubstituted pyridines and cyclohexenone derivatives, leveraging its reactivity in nucleophilic displacement reactions to facilitate the formation of diverse pyridine libraries. This reactivity underpins strategies for synthesizing novel halopyridinylboronic acids and esters, which are valuable intermediates in Suzuki cross-coupling reactions, a pivotal methodology in modern synthetic organic chemistry (Bouillon et al., 2003).
Development of Chemosensors
The compound's boronic acid group exhibits a strong affinity for diols, making it an excellent candidate for the development of chemosensors. These sensors are designed to detect biologically active substances, which is crucial for disease diagnosis and treatment. The interaction between boronic acid and cis-1,2- or 1,3-diols forms cyclic esters, enabling the construction of fluorescent sensors for probing carbohydrates and other bioactive substances. Recent advancements include the creation of sensors for monosaccharides, offering higher sensitivity and selectivity than previous generations. Such sensors have applications ranging from clinical diagnostics to the detection of key ingredients in Chinese herbal medicine (Wang et al., 2019).
Materials for Electronic Devices
Moreover, derivatives of 5-(Methylsulphonyl)pyridine-3-boronic acid are investigated for their luminescent properties, which are significant for the development of materials for electronic devices. These compounds have been synthesized and analyzed for their potential use in electroluminescent devices, displaying bright blue luminescence both in solution and in solid state. Such materials are pivotal for the fabrication of white and blue electroluminescent devices, highlighting their importance in the field of material science and electronic engineering (Zhang et al., 2006).
Wirkmechanismus
As for the environmental factors, the stability and efficacy of boronic acids like “5-(Methylsulphonyl)pyridine-3-boronic acid” can be influenced by factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended that this compound be stored in an inert atmosphere at a temperature between 2-8°C .
Eigenschaften
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c1-13(11,12)6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNPQDXWDCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657189 | |
| Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulphonyl)pyridine-3-boronic acid | |
CAS RN |
913836-01-8 | |
| Record name | B-[5-(Methylsulfonyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methylsulphonyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)


![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)
![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)


![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)




